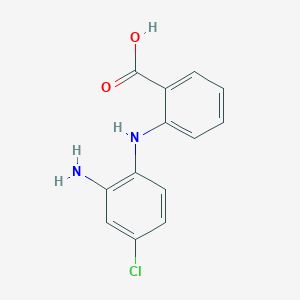

N-(2-Amino-4-chlorophenyl)anthranilic acid

Description

Contextualization within Anthranilic Acid Scaffold Research

The anthranilic acid scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. organic-chemistry.org This versatility has led to the development of a vast library of anthranilic acid derivatives with a wide spectrum of biological activities. patsnap.com These derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and insecticidal agents. sigmaaldrich.cnpatsnap.com

The core structure of anthranilic acid provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). organic-chemistry.org By adding or modifying substituents on the anthranilic acid ring or the N-aryl group, chemists can fine-tune the pharmacological properties of the resulting molecules. N-(2-Amino-4-chlorophenyl)anthranilic acid, with its specific substitution pattern, represents one such variation within this extensive chemical library.

Historical Perspectives on Arylanthranilic Acid Derivatives and their Significance

The journey of arylanthranilic acid derivatives in medicinal chemistry is historically significant, most notably with the development of the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). drughunter.com These compounds are structurally related to salicylic (B10762653) acid, with the hydroxyl group being replaced by an N-aryl amine, an example of bioisosteric replacement. researchgate.net This structural modification led to compounds with potent anti-inflammatory and analgesic properties. drughunter.com

The synthesis of N-aryl anthranilic acids has traditionally been achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.orgunair.ac.id This reaction, though established for over a century, has undergone numerous modifications to improve yields and reaction conditions, reflecting its enduring importance in organic synthesis. nih.gov The development of these synthetic methodologies has been crucial for exploring the therapeutic potential of the vast array of possible N-aryl anthranilic acid derivatives.

Overview of the Research Landscape for this compound and its Closely Related Analogs

Current research involving this compound primarily positions it as a synthetic intermediate rather than an end-product with direct biological activity. Chemical suppliers list it for use in chemical synthesis studies, underscoring its role as a building block for more complex molecules. sigmaaldrich.cnunair.ac.id

A notable example of its application is in the work of Juni Ekowati and colleagues, who have utilized this compound in the "Design, Synthesis and Analgesic Activity of 3-Chlorobenzoyl-N-(2-amino-4-chlorophenyl) anthranilic acid". unair.ac.idunair.ac.id This research highlights the strategy of using this compound as a scaffold upon which further chemical modifications are made to develop new compounds with potential analgesic properties. The addition of a 3-chlorobenzoyl group to the amino substituent of the N-phenyl ring is a targeted modification aimed at exploring new structure-activity relationships for analgesic effects.

The synthesis of such derivatives often relies on established chemical reactions. The initial formation of the N-aryl bond to create the parent compound can be achieved via Ullmann condensation of a suitably substituted chlorobenzoic acid with a substituted aniline. researchgate.net Subsequent modifications, such as the acylation mentioned in Ekowati's work, would involve standard amide bond formation reactions.

While direct and extensive research on the biological profile of this compound itself is not widely published, its utility in the synthesis of potentially bioactive molecules demonstrates its continued relevance in the field of medicinal chemistry. The compound serves as a crucial starting point for the exploration of new chemical space in the ongoing quest for novel therapeutic agents.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 2-(2-Amino-4-chloroanilino)benzoic acid | C13H11ClN2O2 | 67990-66-3 |

| Anthranilic acid | 2-Aminobenzoic acid | C7H7NO2 | 118-92-3 |

| Salicylic acid | 2-Hydroxybenzoic acid | C7H6O3 | 69-72-7 |

| 3-Chlorobenzoyl chloride | m-Chlorobenzoyl chloride | C7H4Cl2O | 618-46-2 |

| Mefenamic acid | N-(2,3-Dimethylphenyl)anthranilic acid | C15H15NO2 | 61-68-7 |

| Flufenamic acid | N-(α,α,α-Trifluoro-m-tolyl)anthranilic acid | C14H10F3NO2 | 530-78-9 |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 262.69 g/mol | google.com |

| Melting Point | 191 °C (decomposes) | unair.ac.id |

| Appearance | Not Available | ajptr.com |

| Solubility | Insoluble (7.9E-3 g/L at 25 °C) | ajptr.com |

| XLogP3 | 4.9 | google.com |

| Hydrogen Bond Donor Count | 3 | ajptr.com |

| Hydrogen Bond Acceptor Count | 4 | ajptr.com |

| Rotatable Bond Count | 3 | ajptr.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVPMZFEYCGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346259 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-66-3 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H-NMR spectrum of N-(2-Amino-4-chlorophenyl)anthranilic acid, distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the amine and carboxylic acid protons, would be observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The integration of these signals reveals the relative number of protons responsible for each resonance, while the splitting patterns (multiplicity), arising from spin-spin coupling with neighboring protons, provide insights into the connectivity of the atoms. The coupling constants (J), measured in Hertz (Hz), quantify the magnitude of this interaction.

Hypothetical ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Carboxylic Acid) | ~11-13 | singlet (broad) | - | 1H |

| H (Amine - NH) | ~9.0-10.0 | singlet (broad) | - | 1H |

| H (Anthranilic Ring) | 6.5-8.0 | multiplet | - | 4H |

| H (Chlorophenyl Ring) | 6.8-7.5 | multiplet | - | 3H |

| H (Amine - NH₂) | ~4.5-5.5 | singlet (broad) | - | 2H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl) and its chemical environment.

A hypothetical ¹³C-NMR data table for this compound is provided below, with expected chemical shift ranges based on the analysis of related structures.

Hypothetical ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168-172 |

| Aromatic C-N | ~140-150 |

| Aromatic C-Cl | ~125-135 |

| Aromatic C-H | ~110-135 |

| Aromatic C (quaternary) | ~115-145 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the connectivity of protons within the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbon signals in the ¹³C-NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbon atoms that are two or three bonds away. This technique is crucial for identifying connectivity across quaternary carbons and for linking the two substituted phenyl rings through the amine bridge.

Ligand-Observed NMR Experiments for Binding Studies

Ligand-observed NMR experiments are powerful techniques for studying the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, like a protein. In these experiments, the NMR spectrum of the ligand is monitored in the presence and absence of the target molecule. Changes in the ligand's NMR signals, such as line broadening, chemical shift perturbations, or changes in relaxation rates, can provide evidence of binding and can even be used to determine the binding affinity and map the binding interface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₁₃H₁₁ClN₂O₂) is 262.05090 Da. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the compound's identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the detection and quantification of this compound, particularly in complex matrices. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical application, the compound is first separated from other components in a sample using a reversed-phase HPLC column. The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The initial mass spectrometer (MS1) selects the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2).

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. The specific transition from a precursor ion to a product ion is a unique signature for the compound. While specific experimental parameters for this compound are established during method development, typical LC-MS/MS parameters for related anthranilic acid derivatives involve reversed-phase chromatography and ESI in either positive or negative ion mode. unimi.itnih.govnih.govresearchgate.netmq.edu.au The selection of precursor and product ions is crucial for developing a robust analytical method.

Table 1: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with formic acid and acetonitrile with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mass Spectrometry | |

| Precursor Ion ([M+H]⁺) | m/z 263.05 |

| Product Ions (Example) | To be determined experimentally |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of the functional groups within the molecule.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The presence of the primary amino (-NH₂) and secondary amine (-NH-) groups is indicated by N-H stretching vibrations. The carboxylic acid group (-COOH) is identified by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. Aromatic C-H and C=C stretching vibrations confirm the presence of the two benzene rings, and a C-Cl stretching vibration corresponds to the chlorine substituent.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amine) | Stretching | 1340 - 1250 |

Note: These are approximate ranges and can vary based on the specific molecular environment and sample preparation (e.g., KBr pellet, ATR). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains multiple chromophores—the aromatic rings, the carboxylic acid group, and the amino groups—that absorb light in the UV-Vis region. This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions associated with the conjugated aromatic systems and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The exact position of the maximum absorbance (λmax) is influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For instance, the spectrum of the parent compound, anthranilic acid, shows distinct absorption peaks in various solvents. researchgate.netresearchgate.net The extended conjugation and substituents in this compound would be expected to shift these absorption maxima.

Table 3: Expected Electronic Transitions and Absorption Maxima

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Phenyl Rings | 200 - 280 |

| n → π* | C=O (Carboxyl) | > 280 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for assessing the purity of a sample. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent).

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized under UV light or by using a staining agent. The purity of this compound can be inferred by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 4: Typical TLC System for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel F₂₅₄ |

| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) |

| Visualization | UV lamp (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and precise technique for the separation, identification, and quantification of this compound. It is widely used for purity assessment, with results often reported as a percentage of the main peak area. aksci.com

In a typical reversed-phase HPLC method, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18-modified silica). A polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol, is pumped through the column. The components of the sample are separated based on their hydrophobicity. This compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. The time it takes for the compound to elute is known as its retention time, which is a characteristic identifier under specific chromatographic conditions.

Table 5: General HPLC Method Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | C18 silica gel (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of buffered water and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometer at a specific λmax |

| Purity Confirmation | Typically >97% peak area |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a single, high-quality crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

The resulting crystal structure reveals the exact spatial arrangement of the phenyl rings, the amino and carboxylic acid groups, and the chlorine atom. It also provides insight into intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. While the crystal structure of the parent compound, anthranilic acid, is known to exist in different polymorphic forms, wikipedia.org the specific crystallographic data for this compound would require experimental determination.

Table 6: Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements of the crystal |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions |

Pharmacological and Biological Activity Investigations

Antimicrobial Efficacy Assessments

Comprehensive searches of scientific literature did not yield specific data regarding the antimicrobial efficacy of N-(2-Amino-4-chlorophenyl)anthranilic acid against the specified pathogens. While the broader class of anthranilic acid derivatives has been a subject of antimicrobial research, specific findings for this particular compound are not available in the reviewed sources.

No specific studies detailing the activity of this compound against Neisseria gonorrhoeae were identified in the conducted literature search.

A study on 4-substituted benzenesulfonamides of anthranilic acid demonstrated that these derivatives exhibit selective antifungal activity against Candida albicans. The research indicated that these compounds showed 25-50% inhibition of C. albicans at a concentration of 4 μg/mL. However, this study did not specifically include this compound in its tested compounds. Therefore, no direct data on the anti-fungal properties of the subject compound is available.

Research into anthranilic acid derivatives has identified them as inhibitors of MabA, an essential enzyme in Mycobacterium tuberculosis. This has opened avenues for the development of new antitubercular agents. One study explored the structure-activity relationships of these derivatives, though it did not provide specific data on the antitubercular activity of this compound. The tested compounds in the available research possess different structural modifications, precluding a direct assessment of the subject compound's efficacy.

Anti-inflammatory and Analgesic Properties

The investigation into the anti-inflammatory and analgesic potential of this compound has been limited, with available data primarily focusing on its derivatives.

A study on N-benzoyl derivatives of this compound investigated their analgesic properties using the writhing test in mice. The results indicated that these derivatives possessed a lower ED50 value compared to the standard drug, mefenamic acid, suggesting a potent analgesic effect. Unfortunately, the study did not provide specific data for the parent compound, this compound.

There is currently a lack of available scientific literature detailing the in vitro anti-inflammatory activity of this compound as assessed by the albumin denaturation inhibition method. While this assay is a standard method for evaluating the anti-inflammatory potential of chemical compounds, no studies specific to the subject compound were identified.

Immunomodulatory Effects on Pro-inflammatory Cytokines

There is currently no specific data available from scientific studies on the immunomodulatory effects of this compound on pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β. While some anthranilic acid derivatives have been investigated for their anti-inflammatory and immunomodulatory properties, the specific impact of this compound on cytokine profiles has not been reported. researchgate.netijper.org

Anticancer and Cytotoxic Activities

Comprehensive searches of scientific databases did not yield any studies detailing the anticancer and cytotoxic activities of this compound. Anthranilic acid and its derivatives are recognized as a scaffold of interest in the development of anticancer agents. nih.govijpsjournal.com However, specific research on the effects of this compound has not been published.

In Vitro Growth Inhibitory Properties against Human Tumor Cell Lines

There are no published studies that report the in vitro growth inhibitory properties of this compound against any human tumor cell lines. Consequently, no IC50 (half-maximal inhibitory concentration) values are available to quantify its potential cytotoxic or cytostatic effects.

In Vivo Anticancer Models (e.g., Hollow Fiber Assay, Xenografts)

No in vivo studies utilizing models such as the hollow fiber assay or xenografts to evaluate the anticancer potential of this compound have been found in the available scientific literature.

Selective Cytotoxic Effects on Specific Cell Lines (e.g., MOLT-3 cells)

There is no evidence from published research to suggest that this compound exhibits selective cytotoxic effects against specific cell lines, including the human T-cell acute lymphoblastic leukemia cell line, MOLT-3.

Antiglycation Potential and Oxidative Stress Modulation

While the broader class of anthranilic acid derivatives has been a subject of investigation for antiglycation properties, specific data on this compound is not available.

Inhibition of Fructose-Human Serum Albumin (HSA) Glycation

A study on various 2-anilino benzoic acid derivatives did investigate their potential to inhibit fructose-induced human serum albumin (HSA) glycation. nih.govresearchgate.net However, this compound was not included among the tested compounds in this or any other available study. Therefore, its specific activity in inhibiting fructose-HSA glycation remains uninvestigated.

Amelioration of Advanced Glycation End Products (AGEs)-Mediated Intracellular Reactive Oxygen Species (ROS) Production

Advanced Glycation End Products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. A key consequence of AGE accumulation is a marked increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. mdpi.comnih.gov This process is implicated in the pathology of numerous diet-related diseases, including diabetes and neurodegenerative disorders. mdpi.com

The interaction of AGEs with their specific cell surface receptor (RAGE) is a primary driver of this ROS production. mdpi.comnih.gov This binding activates cellular machinery, such as NADPH oxidases and mitochondrial pathways, which significantly boosts the generation of ROS. mdpi.comnih.gov The resulting oxidative stress can damage cellular components and trigger inflammatory responses. mdpi.com While direct studies on this compound are not extensively detailed in the provided research, the broader class of antioxidant compounds is being investigated for its potential to mitigate these harmful effects. The principle of using antioxidants is to counteract the overproduction of ROS, thereby protecting cells from AGE-induced damage. nih.gov

Impact on Hepatocyte Proliferation in Oxidative Stress Models

Oxidative stress is a significant factor in liver diseases, such as nonalcoholic steatohepatitis (NASH). The accumulation of intracellular toxic AGEs (TAGE) has been shown to increase ROS production in hepatocyte cell lines like HepG2. mdpi.com This TAGE-associated ROS production is considered a direct trigger for hepatocyte cell death, a key process in the development of NASH. mdpi.com Research has indicated that these increases in ROS are linked to mitochondrial abnormalities rather than a decrease in the activity of antioxidant enzymes like catalase. mdpi.com Consequently, the suppression of TAGE accumulation or the mitigation of its downstream effects, such as ROS production, represents a potential therapeutic strategy for NASH. mdpi.com The role of this compound in this specific context requires further investigation, but its potential antioxidant properties could theoretically be beneficial in such oxidative stress models.

Antiviral Properties and Applications

Derivatives of the anthranilic acid scaffold have demonstrated significant promise as antiviral agents. Specifically, a series of sulfonyl anthranilic acid (SAA) derivatives were designed and synthesized to target the Dengue virus (DENV), a major public health threat with no approved antiviral therapeutics. nih.gov

Several of these SAA derivatives showed potent inhibition of DENV infection in cell-based assays. nih.gov Notably, two compounds exhibited strong activity against all four dengue serotypes, with EC₅₀ values in the low micromolar range. nih.gov Further investigation into the mechanism of action revealed that these compounds act as post-entry replication inhibitors, suggesting they may target a host factor involved in the viral replication process. nih.gov This host-targeting mechanism is advantageous as it may present a higher barrier to the development of viral resistance. nih.gov These findings highlight the potential of the anthranilic acid core structure, including this compound, as a valuable starting point for the development of effective antiviral drugs against Dengue and potentially other flaviviruses. nih.gov

Table 1: Antiviral Activity of Sulfonyl Anthranilic Acid (SAA) Derivatives against Dengue Virus Serotypes (DENV-1-4)

| Compound | DENV-1 EC₅₀ (µM) | DENV-2 EC₅₀ (µM) | DENV-3 EC₅₀ (µM) | DENV-4 EC₅₀ (µM) |

|---|---|---|---|---|

| Compound 26 | 0.54 - 1.36 | 0.54 - 1.36 | 0.54 - 1.36 | 0.54 - 1.36 |

| Compound 39 | 0.54 - 1.36 | 0.54 - 1.36 | 0.54 - 1.36 | 0.54 - 1.36 |

Data synthesized from research on SAA derivatives, indicating the potential of the core scaffold. nih.gov

Antidiabetic Applications (e.g., α-glucosidase regulation by metal complexes)

A key strategy in the management of type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govacs.org By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. nih.govacs.org

Metal complexes of anthranilic acid derivatives have emerged as a novel class of non-competitive α-glucosidase inhibitors. rhhz.net These complexes have shown significant therapeutic potential in controlling or regulating the activity of this enzyme. rhhz.net Studies have demonstrated that various transition metal complexes can exhibit potent α-glucosidase inhibitory activity, sometimes exceeding that of clinically used drugs like acarbose. nih.govnih.gov The anthranilic acid ligand, with its carboxyl and amino groups, is effective at coordinating with transition metals, forming stable complexes that can interact with the enzyme's allosteric sites. rhhz.net This suggests that metal complexes of this compound could be promising candidates for the development of new antidiabetic agents. nih.govrhhz.net

Neuroprotective Activities (e.g., Amyloid Aggregation Inhibition)

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of toxic oligomers and fibrils that contribute to neurodegeneration. nih.govnih.gov A promising therapeutic strategy involves the use of small molecules that can inhibit this aggregation process. nih.gov

Peptidomimetics, which are compounds that mimic the structure of peptides, have been designed to block the fibrillization of Aβ. nih.gov Research has focused on modifying short sequences of the Aβ peptide itself to create inhibitors. For example, modifications to the backbone of the aggregation-prone Aβ₁₆₋₂₁ sequence have yielded peptidomimetics capable of blocking the fibrillization of the full-length Aβ₄₂ peptide. nih.gov While direct studies on this compound in this area are limited, the principles of rational drug design suggest that small aromatic molecules can interfere with the protein-protein interactions that drive amyloid aggregation. The structural features of anthranilic acid derivatives could be exploited to design novel inhibitors that disrupt the formation of toxic Aβ species. nih.govnih.gov

Quorum Sensing Inhibition in Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. nih.govfrontiersin.org Inhibiting QS is an attractive strategy to combat bacterial pathogens without exerting the selective pressure that leads to antibiotic resistance. nih.govresearchgate.net

The bacterium Pseudomonas aeruginosa, a significant opportunistic pathogen, utilizes a QS system that involves the Pseudomonas quinolone signal (PQS). Anthranilic acid is a natural precursor in the biosynthesis of PQS. preprints.org Halogenated anthranilic acids and their derivatives have been identified as effective inhibitors of this pathway. nih.govpreprints.org By interfering with PQS biosynthesis, these compounds can disrupt the QS network, leading to a reduction in the production of virulence factors. nih.gov For instance, certain 1,3,4-oxadiazole hybrids incorporating halogen-substituted anthranilic acids have been shown to significantly reduce the synthesis of the virulence factor pyocyanin in P. aeruginosa. nih.gov

Table 2: Quorum Sensing Inhibition by an Anthranilic Acid Derivative (Compound 23)

| Target | Activity | Result |

|---|---|---|

| P. aeruginosa PAO1 | Virulence Factor Production | >70% reduction in pyocyanin synthesis |

Data based on findings for a 1,3,4-oxadiazole derivative of anthranilic acid. nih.gov

Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov The inhibition of QS is directly linked to the prevention of biofilm formation. nih.gov

Derivatives of anthranilic acid have demonstrated potent anti-biofilm effects. nih.gov In studies using P. aeruginosa, hybrid compounds containing a substituted anthranilic acid moiety were able to both prevent the initial formation of biofilms and eradicate pre-formed biofilm structures. nih.gov One particular compound significantly reduced biofilm formation by nearly 50% and decreased the mass of established biofilms by 25%. nih.gov The mechanism is tied to the disruption of the QS system, which regulates genes essential for biofilm development and maintenance. nih.gov This highlights the potential of this compound and related structures as scaffolds for developing novel anti-biofilm agents to combat persistent bacterial infections. nih.govpreprints.org

Anti-Virulence Factor Modulation

Anti-virulence therapy represents a promising strategy in combating bacterial infections by disarming pathogens of their virulence factors rather than directly killing them, thereby reducing the selective pressure for antibiotic resistance. nih.govnih.gov These strategies can include the inhibition of bacterial communication (quorum sensing), biofilm formation, and toxin production.

At present, there is no published research that specifically investigates the ability of this compound to modulate any bacterial virulence factors. Therefore, no data on its potential to inhibit quorum sensing, disrupt biofilms, or neutralize toxins is available.

Insecticidal Activity

Research into novel insecticides is ongoing to address challenges such as pest resistance and environmental impact. While some derivatives of anthranilic acid, notably the class of anthranilic diamides, have been successfully developed as commercial insecticides that target insect ryanodine receptors, these compounds are structurally distinct from this compound. mdpi.com

There are no specific studies or data available in the scientific literature that report on the insecticidal activity of this compound against any insect species. Consequently, no information on its mode of action, efficacy, or target pests can be provided.

Mechanistic Elucidation of Biological Actions

Enzyme Inhibition Studies

Comprehensive searches of scientific literature and chemical databases were conducted to ascertain the inhibitory profile of N-(2-Amino-4-chlorophenyl)anthranilic acid. The following subsections summarize the findings for specific enzyme targets.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

There is currently no publicly available scientific literature or data detailing studies on the inhibitory activity of this compound against either Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition

No specific research data was found in the public domain that investigates or quantifies the inhibitory effect of this compound on Methionine Aminopeptidase-2 (MetAP-2).

Matrix Metalloproteinase (MMP) Inhibition

Investigations into the inhibitory potential of this compound against Matrix Metalloproteinases (MMPs) have not been reported in the available scientific literature.

MabA (FabG1) Inhibition in Fatty Acid Synthesis

There is no specific evidence in published research to suggest that this compound has been evaluated as an inhibitor of MabA (FabG1), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Aldose Reductase Inhibition

A review of existing scientific literature indicates a lack of studies focused on the potential for this compound to inhibit the aldose reductase enzyme.

Kinase Inhibition (e.g., ERK5, LRRK2)

There are no available research findings to confirm or deny the inhibitory activity of this compound against the kinases ERK5 or LRRK2.

Receptor Interaction and Modulation

The interaction of this compound with various cellular receptors is a key area of investigation to understand its potential pharmacological effects. Research into its ability to modulate critical receptors involved in metabolic and cellular signaling pathways is ongoing.

Peroxisome Proliferator-Activated Receptors (PPAR) Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play essential roles in the regulation of metabolism, inflammation, and cell differentiation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

Currently, there is no specific research available that directly investigates the modulatory effects of this compound on any of the PPAR isoforms. While various synthetic and natural compounds have been identified as PPAR agonists or antagonists, the activity of this particular anthranilic acid derivative remains to be elucidated.

Cholecystokinin Receptor Antagonism

Cholecystokinin (CCK) receptors, primarily CCK1 and CCK2, are G protein-coupled receptors involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.

There is no direct evidence in the scientific literature to suggest that this compound acts as a cholecystokinin receptor antagonist. However, the anthranilic acid scaffold has been utilized in the design of CCK receptor antagonists. Research has shown that certain diamide derivatives of anthranilic acid can exhibit high affinity and selectivity for the human cholecystokinin 1 receptor (hCCK1-R) nih.gov. These findings indicate that the anthranilic acid core can serve as a template for developing CCK receptor ligands, but the specific antagonistic activity of this compound has not been documented.

P-glycoprotein Inhibition for Drug Resistance Reversal

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that can extrude a wide range of xenobiotics, including many anticancer drugs, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.

Currently, there are no published studies that have specifically evaluated the P-glycoprotein inhibitory activity of this compound. While some anthranilic acid derivatives have been investigated for their potential to inhibit P-gp and reverse multidrug resistance, the efficacy of this particular compound in this context remains unknown.

Cellular Mechanisms of Action

Understanding the cellular mechanisms through which this compound exerts its effects is crucial for defining its biological profile.

Induction of Intrabacterial Acidification

One of the proposed mechanisms for the antibacterial activity of certain weak acids is the induction of intrabacterial acidification. This process involves the diffusion of the uncharged acid across the bacterial cell membrane, followed by its dissociation in the more alkaline cytoplasm, leading to a decrease in intracellular pH and subsequent disruption of cellular functions.

While the specific mechanism of action for this compound has not been detailed, studies on other anthranilic acid derivatives have suggested that their antitubercular activity may be attributed to the induction of intrabacterial acidification. This effect is thought to be mediated by the carboxylic acid moiety present in these molecules. However, it is important to note that this is a proposed mechanism for the broader class of compounds, and direct experimental evidence for this compound is not currently available.

Regulation of Intracellular Reactive Oxygen Species (ROS)

The role of this compound in the regulation of intracellular reactive oxygen species (ROS) is not yet extensively documented in peer-reviewed literature. However, the modulation of ROS levels is a known mechanism of action for various structurally related compounds, suggesting a potential avenue of activity for this molecule.

Derivatives of anthranilic acid have been investigated for their antioxidant and pro-oxidant capabilities, which are often dependent on the specific chemical substitutions and the cellular context. For instance, certain N-acyl-L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been evaluated for their antioxidant activity, showing varying degrees of radical scavenging potential. nih.gov

It is plausible that this compound could influence intracellular ROS homeostasis through several potential mechanisms:

Direct Radical Scavenging: The presence of the amino group on the phenyl ring could confer direct antioxidant properties by donating a hydrogen atom to neutralize free radicals.

Interaction with Cellular Antioxidant Systems: The compound might modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), or influence the intracellular levels of non-enzymatic antioxidants like glutathione (GSH).

Pro-oxidant Activity: Conversely, under certain conditions, particularly in cancer cells which often exhibit a dysregulated redox state, the compound could act as a pro-oxidant, leading to an increase in ROS levels that exceeds the cellular antioxidant capacity and triggers cell death. This dual role is not uncommon for phenolic and amino-aromatic compounds.

Further research is required to elucidate the precise impact of this compound on intracellular ROS levels and to determine whether it primarily functions as an antioxidant or a pro-oxidant in different biological systems.

Table 1: Potential Mechanisms of ROS Regulation by this compound and Related Compounds

| Mechanism | Description | Potential Effect of this compound |

| Direct Radical Scavenging | Donation of a hydrogen atom from the amino group to neutralize free radicals. | Antioxidant |

| Enzyme Modulation | Altering the activity of antioxidant enzymes like SOD, CAT, and GPx. | Antioxidant or Pro-oxidant |

| Glutathione Level Modulation | Influencing the synthesis or regeneration of the key intracellular antioxidant, glutathione. | Antioxidant or Pro-oxidant |

| Pro-oxidant Activity | Generation of ROS, potentially through redox cycling, leading to oxidative stress. | Pro-oxidant |

Impact on Cell Proliferation and Apoptosis Pathways

The effect of this compound on cell proliferation and apoptosis is another area of active investigation. Analogs of anthranilic acid have been reported to act as initiators of apoptosis. nih.gov The structural features of this compound, specifically the chloro and amino substitutions on the phenyl ring, are anticipated to play a significant role in its cytotoxic and pro-apoptotic activities.

While direct studies on this specific compound are limited, research on related chloro-derivatives of various heterocyclic compounds has demonstrated significant antiproliferative and pro-apoptotic effects. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and inhibit DNA/RNA synthesis in cancer cell lines. researchgate.netsigmaaldrich.com Similarly, synthetic phenylacetamide derivatives have been found to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. sigmaaldrich.com

The potential mechanisms by which this compound may impact cell proliferation and apoptosis include:

Induction of Apoptosis: The compound could trigger the apoptotic cascade through the activation of caspases, a family of proteases central to the execution of programmed cell death. This could occur via the intrinsic (mitochondrial) pathway, involving the release of cytochrome c, or the extrinsic (death receptor) pathway.

Cell Cycle Arrest: The molecule might interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This would prevent cancer cells from progressing through the division cycle and ultimately inhibit proliferation.

Modulation of Apoptosis-Related Proteins: It could influence the expression or activity of key proteins involved in the regulation of apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Table 2: Investigated Cytotoxic and Pro-apoptotic Activities of Structurally Related Compound Classes

| Compound Class | Observed Effects | Potential Relevance to this compound |

| 7-chloro-(4-thioalkylquinoline) derivatives | Induction of apoptosis, inhibition of DNA/RNA synthesis, cell cycle arrest in G0/G1 phase. researchgate.netsigmaaldrich.com | The chloro-substitution may contribute to similar cytotoxic mechanisms. |

| Phenylacetamide derivatives | Induction of apoptosis via intrinsic and extrinsic pathways, activation of caspase-3. sigmaaldrich.com | The N-phenyl moiety suggests potential for similar engagement with apoptotic pathways. |

| Prenylnaphthohydroquinone chloro derivatives | Cytotoxicity against various neoplastic cell lines. nih.gov | Highlights the general cytotoxic potential of chloro-substituted aromatic compounds. |

Interference with Bacterial Quorum Sensing Signaling Pathways

A significant and well-documented biological action of halogenated anthranilic acid derivatives is their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. plos.org This anti-virulence approach is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to antibiotic resistance.

The primary mechanism by which this compound and its analogs are thought to interfere with QS is through the inhibition of the Pseudomonas aeruginosa quinolone signal (PQS) system. P. aeruginosa is an opportunistic human pathogen that utilizes the PQS system to regulate the expression of numerous virulence factors.

The key enzyme in the PQS biosynthesis pathway is PqsA, an anthranilate-CoA ligase. PqsA catalyzes the first step in the synthesis of 2-alkyl-4-quinolones (AQs), including the precursor to PQS, 2-heptyl-4-quinolone (HHQ). Halogenated anthranilic acid analogs, due to their structural similarity to the natural substrate anthranilic acid, can act as competitive inhibitors of PqsA. By binding to the active site of PqsA, these analogs prevent the binding of anthranilic acid, thereby blocking the entire PQS signaling cascade. nih.gov

While the PQS system is a primary target, it is also plausible that this compound could interfere with other QS systems in P. aeruginosa, such as the las and rhl systems, which utilize N-acylhomoserine lactones (AHLs) as signaling molecules. The las system, controlled by the regulator LasR, is at the top of the QS hierarchy in P. aeruginosa and regulates the rhl system. nih.gov The RhlR regulator of the rhl system is responsible for controlling the production of virulence factors like pyocyanin and rhamnolipids. While direct inhibition of LasR or RhlR by this specific compound has not been demonstrated, the interconnectedness of the QS networks in P. aeruginosa suggests that disruption of the PQS system could have downstream effects on the las and rhl systems.

Table 3: Summary of Quorum Sensing Interference by Anthranilic Acid Analogs

| Quorum Sensing System | Target Molecule/Pathway | Mechanism of Interference |

| Pseudomonas Quinolone Signal (PQS) | PqsA (Anthranilate-CoA ligase) | Competitive inhibition, blocking the binding of the natural substrate, anthranilic acid. |

| las System | LasR (Transcriptional regulator) | Potential for indirect downstream effects due to QS network hierarchy. Direct inhibition not established. |

| rhl System | RhlR (Transcriptional regulator) | Potential for indirect downstream effects. Direct inhibition not established. |

Advanced Applications and Future Research Trajectories for N 2 Amino 4 Chlorophenyl Anthranilic Acid

Design and Synthesis of More Potent and Selective Lead Compounds

The design and synthesis of novel derivatives of N-(2-Amino-4-chlorophenyl)anthranilic acid are pivotal for developing more potent and selective lead compounds. The inherent structural features of the molecule, including the anthranilic acid core, the amino and chloro substituents on the phenyl ring, and the secondary amine linker, provide multiple sites for chemical modification to enhance therapeutic efficacy and selectivity.

Structure-activity relationship (SAR) studies on the broader class of N-phenylanthranilic acid derivatives have established key pharmacophoric requirements for various biological activities. For instance, the carboxylic acid group is crucial for anti-inflammatory activity, and its replacement with bioisosteres like tetrazole can retain this activity. pharmacy180.com Substitutions on the N-aryl ring significantly influence potency and selectivity. pharmacy180.com

Building on this knowledge, research has focused on creating libraries of analogs by introducing diverse substituents on both the anthranilic acid and the N-phenyl rings. For example, a study on N-benzoyl derivatives of N'-(2-amino-4-chlorophenyl)anthranilic acid revealed that substitutions on the benzoyl moiety could modulate analgesic activity. This suggests that the core structure of this compound can be a template for generating compounds with improved pharmacological profiles.

Synthetic strategies for creating these derivatives often involve well-established chemical reactions. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, is a common method for synthesizing the N-phenylanthranilic acid scaffold. ekb.eg Modifications to this method, such as the use of ionic liquids or microwave irradiation, have been explored to improve reaction yields and reduce reaction times.

A hypothetical library of novel derivatives could be synthesized by introducing various functional groups at the amino position or by modifying the substitution pattern on the phenyl rings. The resulting compounds would then be screened for a range of biological activities to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.

Table 1: Hypothetical Derivatives of this compound for SAR Studies

| Compound ID | R1 (on Amino Group) | R2 (on Phenyl Ring) | R3 (on Anthranilic Acid Ring) | Potential Therapeutic Target |

| D-001 | H | 4-F | H | Kinase Inhibitor |

| D-002 | Acetyl | 3-CF3 | H | Anti-inflammatory |

| D-003 | H | 2,5-diCl | 5-NO2 | Anticancer |

| D-004 | Methyl | 4-OCH3 | H | Neuroprotective |

Rational Drug Design Approaches Based on Mechanistic Insights

Rational drug design, guided by an understanding of the molecular mechanisms of action, offers a powerful strategy for optimizing the therapeutic potential of this compound and its analogs. This approach involves identifying specific biological targets and designing molecules that interact with these targets with high affinity and selectivity.

For the broader class of fenamates, the primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Molecular docking studies of various anthranilic acid derivatives with COX enzymes have provided insights into the binding modes and have helped in designing more selective COX-2 inhibitors with potentially fewer gastrointestinal side effects. ekb.eg

Beyond COX inhibition, anthranilic acid derivatives have been shown to modulate other biological targets. For instance, some derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a structural motif with the compound of interest, were found to exhibit inhibitory activity against the kinase AKT2/PKBβ, a key player in cancer signaling pathways. nih.gov

Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of novel this compound derivatives and to understand their interactions with specific targets. For example, a QSAR study on N-benzoyl-N'-(2-amino-4-chlorophenyl)anthranilic acid derivatives identified a correlation between the lipophilicity of the compounds and their analgesic activity. Such models can guide the synthesis of new analogs with optimized properties.

Potential for Repurposing this compound and its Analogs

Drug repurposing, the identification of new therapeutic uses for existing drugs, is a time- and cost-effective strategy in drug discovery. This compound and its analogs, given the diverse biological activities of the broader fenamate class, are promising candidates for repurposing.

A notable example is the investigation of fenamates for their anticancer properties. Several studies have demonstrated that fenamates can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of aldo-keto reductase 1C (AKR1C) enzymes, which are implicated in drug resistance. nih.gov Mefenamic acid, a well-known fenamate, has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin and 5-fluorouracil by inhibiting AKR1C activity. nih.gov This suggests that this compound and its derivatives could be explored as adjuvants in cancer therapy.

Furthermore, a study investigating the antigonorrheal activities of N-phenylanthranilic acid derivatives identified this compound as an inhibitor of the growth of Neisseria gonorrhoeae. This finding opens up the possibility of repurposing this compound or its optimized analogs for the treatment of multidrug-resistant gonorrhea.

The broad spectrum of activities associated with anthranilic acid derivatives, including antimicrobial and antiviral properties, provides a strong rationale for systematic screening of this compound and its analogs against a wide range of pathogens and disease models.

Exploration of Novel Therapeutic Areas

The unique chemical structure of this compound provides a foundation for exploring its therapeutic potential in novel areas beyond the traditional applications of fenamates.

Neurodegenerative Diseases: Chronic neuroinflammation is a key pathological feature of several neurodegenerative disorders, including Alzheimer's disease. The anti-inflammatory properties of fenamates make them interesting candidates for neuroprotection. Studies have shown that some fenamates can inhibit the production of pro-inflammatory cytokines in the brain and protect neurons from excitotoxicity. nih.gov Given the role of inflammation in neurodegeneration, this compound and its derivatives warrant investigation for their potential to mitigate neuroinflammatory processes.

Metabolic Disorders: Anthranilic acid derivatives have also been implicated in the management of metabolic disorders. Some analogs have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in the treatment of diabetes. The structural diversity that can be generated from the this compound scaffold could lead to the discovery of compounds with potent and selective effects on metabolic targets.

Table 2: Potential Novel Therapeutic Areas for this compound Analogs

| Therapeutic Area | Potential Mechanism of Action | Supporting Rationale |

| Neurodegenerative Diseases | Inhibition of neuroinflammation, reduction of oxidative stress | Anti-inflammatory properties of fenamates; role of inflammation in diseases like Alzheimer's. nih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes, disruption of bacterial cell membranes | Demonstrated antigonorrheal activity of the parent compound. |

| Oncology | Inhibition of protein kinases, induction of apoptosis, overcoming drug resistance | Anticancer activity observed in other fenamate derivatives. nih.gov |

| Metabolic Disorders | Inhibition of α-glucosidase and other metabolic enzymes | Some anthranilic acid derivatives show potential in managing metabolic pathways. |

Challenges and Opportunities in the Development of this compound-Based Therapeutics

The development of this compound-based therapeutics presents both challenges and opportunities.

Challenges:

Specificity and Off-Target Effects: A significant challenge with fenamates is their potential for off-target effects, which can lead to adverse drug reactions. Designing derivatives with high selectivity for the desired biological target is crucial to minimize these effects.

Pharmacokinetic Properties: Like many small molecules, optimizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of new analogs is a critical hurdle. Poor solubility or rapid metabolism can limit the therapeutic efficacy of promising compounds.

Synthetic Complexity: While the core scaffold can be synthesized using established methods, the synthesis of complex derivatives with specific stereochemistry or functional groups can be challenging and may require multi-step synthetic routes, impacting the cost and feasibility of large-scale production.

Regulatory Hurdles: The path to regulatory approval for any new therapeutic is long and arduous, requiring extensive preclinical and clinical testing to demonstrate safety and efficacy.

Opportunities:

Privileged Scaffold: The N-phenylanthranilic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility provides a rich platform for discovering drugs for a wide range of diseases. ekb.eg

Advances in Drug Design: Modern drug discovery tools, including high-throughput screening, computational modeling, and artificial intelligence, can accelerate the identification and optimization of lead compounds, potentially reducing the time and cost of development. nih.gov

Unmet Medical Needs: The increasing prevalence of drug-resistant infections, the limited treatment options for many cancers and neurodegenerative diseases, and the ongoing need for safer and more effective anti-inflammatory drugs create significant opportunities for novel therapeutics derived from this compound.

This compound represents a promising starting point for the development of a new generation of therapeutic agents. Through targeted design and synthesis, rational drug design approaches, and exploration of repurposing opportunities, the full therapeutic potential of this chemical scaffold can be unlocked. While significant challenges remain in the development process, the diverse biological activities associated with the broader class of fenamates, coupled with advances in drug discovery technologies, offer exciting prospects for the future of this compound-based therapeutics in addressing a range of unmet medical needs. Further focused research on this specific molecule and its derivatives is warranted to translate its potential into clinical reality.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-Amino-4-chlorophenyl)anthranilic acid, and how can reaction conditions be optimized?

- Methodology :

- Iron-Catalyzed C–H Activation : Use 8-quinolinylamide as a directing group with Fe/diphosphine catalysts (e.g., dppe or dppp) and organometallic bases (e.g., LiOtBu) in anhydrous THF at 80°C. Optimize ligand choice (dppp yields >85% selectivity) .

- Copper-Catalyzed Amination : React 2-chlorobenzoic acid derivatives with substituted anilines using CuI/1,10-phenanthroline in DMSO at 110°C. Acid protection is unnecessary; yields reach 99% with electron-deficient aryl chlorides .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

HPLC–NMR Coupling : Use 800 MHz HPLC–NMR to resolve phase II metabolites (e.g., β-1-O-acyl glucuronides) in biological matrices .

Vibrational Spectroscopy : Compare experimental IR spectra with B3LYP/6-31G+(d,p)-calculated frequencies to confirm functional groups (e.g., NH stretching at 3350–3450 cm⁻¹) .

X-Ray Crystallography : Analyze supramolecular architectures (e.g., trans-anti vs. trans-syn dimeric structures) to verify regioselectivity .

Q. What biological activities have been reported for anthranilic acid derivatives, and how are they assayed?

- Key Findings :

- Anticancer Activity : Screen derivatives using NCI’s in vitro panel (e.g., GI₅₀ < 10⁻⁷ M for pyridinyl esters in xenograft models). Use COMPARE analysis to link activity to tubulin inhibition .

- Anti-Inflammatory Mechanisms : Assess prostaglandin biosynthesis inhibition via COX-2 enzymatic assays (IC₅₀ values vs. flufenamic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges in amination reactions be addressed during synthesis?

- Strategies :

- Directing Group Engineering : Introduce sterically hindered groups (e.g., 2,6-dimethylaniline) to suppress para-amination. Copper catalysts favor ortho-selectivity in 2-chlorobenzoic acids .

- Ligand Screening : Test diphosphine ligands (dppp > dppe) to enhance iron-catalyzed C–H activation efficiency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Case Study :

- In Vitro vs. In Vivo Discrepancies : For anticancer derivatives (e.g., compound 25), validate hollow fiber assays (moderate activity) against xenograft models. Adjust dosing protocols to account for metabolic instability .

- Structural Variants : Compare N-(α-ketoacyl)anthranilic acids in Fischer indolisation. Use acetic acid (neat) to minimize hydrolysis by-products (e.g., benzoxazinones) .

Q. How can computational modeling predict structure-activity relationships (SAR) for anthranilic acid derivatives?

- Workflow :

DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to correlate dipole moments with solubility .

Molecular Docking : Simulate binding to COX-2 active sites; prioritize substituents with π-π stacking (e.g., trifluoromethyl groups) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Guidelines :

- Thermal Stability : Store at 2–8°C in airtight containers; avoid >40°C to prevent decomposition (TGA data shows 5% mass loss at 150°C) .

- Light Sensitivity : Use amber vials; UV-Vis spectra indicate photodegradation above 300 nm .

Q. How do metabolic pathways influence the pharmacological profile of anthranilic acid derivatives?

- Key Pathways :

- Phase II Metabolism : Identify β-glucuronidation sites via LC–MS/MS after human liver microsome incubation. Major metabolites include 2-hydroxymethyl and 4-hydroxy derivatives .

- Hydrolysis Risks : Monitor amide bond cleavage in acidic conditions (e.g., gastric pH); stabilize via methyl ester prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.